molecular formula C11H10O2S B14176694 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- CAS No. 922526-47-4

2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl-

Cat. No.: B14176694
CAS No.: 922526-47-4
M. Wt: 206.26 g/mol
InChI Key: YTJWQXVGIQLUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- is a derivative of 2H-1-benzopyran-2-one, commonly known as coumarin. This compound is characterized by the presence of a mercaptomethyl group at the 4-position and a methyl group at the 6-position on the benzopyran ring. Coumarin derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one derivatives can be achieved through various methods. One notable method involves the use of biocatalytic domino reactions, where alkaline protease from Bacillus licheniformis catalyzes the synthesis through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the enzymatic chemoselectivity.

Industrial Production Methods

Industrial production methods for 2H-1-Benzopyran-2-one derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the benzopyran ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce dihydro derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- include other coumarin derivatives, such as:

  • 4-Hydroxycoumarin
  • Decursinol
  • Obtusifol

Uniqueness

What sets 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- apart from other coumarin derivatives is the presence of the mercaptomethyl group, which can impart unique chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

922526-47-4

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

6-methyl-4-(sulfanylmethyl)chromen-2-one

InChI

InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14)5-11(12)13-10/h2-5,14H,6H2,1H3

InChI Key

YTJWQXVGIQLUOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.